molecular formula C9H11N3O2 B2370530 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid CAS No. 342422-98-4

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid

Cat. No.: B2370530
CAS No.: 342422-98-4
M. Wt: 193.206
InChI Key: BAVLMYRKIIYFRG-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is a heterocyclic compound that features both a pyrrolidine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Properties

IUPAC Name

3-pyrrolidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVLMYRKIIYFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromopyrazine-2-carboxylic Acid

As with the NAS route, the carboxylic acid group is protected as an ester prior to bromination. Using Pd(OAc)₂/Xantphos as the catalytic system, 3-bromopyrazine-2-carboxylate reacts with pyrrolidine in toluene at 110°C.

Catalyst System Base Solvent Yield (%)
Pd(OAc)₂/Xantphos Cs₂CO₃ Toluene 65

Advantages : This method avoids harsh NAS conditions and achieves higher regioselectivity. However, catalyst costs and sensitivity to oxygen limit scalability.

C–H Activation and Functionalization

Emerging methodologies leverage transition metal-catalyzed C–H activation to directly functionalize pyrazine-2-carboxylic acid without pre-halogenation. Rhodium(III) complexes, in particular, have shown promise in mediating ortho-directed C–H amination.

Rhodium-Catalyzed Amination

Using [Cp*RhCl₂]₂ as a catalyst and N-pyrrolidinyl acetamide as a directing group, the C–H bond at position 3 undergoes oxidative coupling with pyrrolidine. The reaction proceeds under mild conditions (80°C, 24h) in trifluoroethanol (TFE), yielding the coupled product in 50–60% yield.

Catalyst Oxidant Solvent Yield (%)
[Cp*RhCl₂]₂ AgSbF₆ TFE 55

Limitations : Substoichiometric oxidants and the need for directing groups complicate this approach.

Cyclocondensation Strategies

An alternative route constructs the pyrazine ring de novo from pyrrolidine-containing precursors. For instance, condensation of diaminomaleonitrile with glyoxal derivatives generates the pyrazine core, followed by oxidation to introduce the carboxylic acid group.

Ring Assembly and Oxidation

Diaminomaleonitrile reacts with glyoxal in acetic acid to form 3-aminopyrazine-2-carbonitrile. Subsequent hydrolysis with concentrated HCl yields 3-aminopyrazine-2-carboxylic acid, which undergoes diazotization and displacement with pyrrolidine.

Step Reagents Yield (%)
Cyclocondensation Glyoxal, AcOH 40
Hydrolysis HCl, H₂O 75
Diazotization NaNO₂, H₂SO₄ 60

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Typical Yield (%)
NAS Cost-effective, scalable Harsh conditions, moderate regioselectivity 60–70
Buchwald-Hartwig High selectivity, mild conditions Expensive catalysts 60–65
C–H Activation Step economy, no pre-functionalization Requires directing groups 50–60
Cyclocondensation Builds ring from scratch Low overall yield 30–40

Recent Advances and Optimization

Photoredox Catalysis

Visible light-mediated amination using iridium photocatalysts (e.g., Ir(ppy)₃) enables room-temperature coupling of halogenated pyrazines with pyrrolidine. This method achieves yields comparable to thermal NAS (65–70%) while reducing energy input.

Flow Chemistry

Continuous flow systems enhance the safety and efficiency of high-temperature NAS reactions. A microreactor setup for 3-bromopyrazine-2-carboxylate amination achieves 75% yield in 2h residence time, compared to 12h in batch.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid is unique due to its specific combination of the pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with a molecular formula of C9H11N3O2 and a molar mass of approximately 193.2 g/mol. Its unique structure features a pyrazine ring substituted with a pyrrolidine group and a carboxylic acid functional group, which may facilitate interactions in biological systems, making it a subject of interest in medicinal chemistry and drug development.

The compound exhibits a density of 1.4 g/cm³ and a boiling point of approximately 392.9 °C at 760 mmHg. The presence of functional groups such as the carboxylic acid enhances its reactivity, allowing for the synthesis of derivatives that may exhibit improved biological activity or altered pharmacokinetic properties.

PropertyValue
Molecular FormulaC9H11N3O2
Molar Mass193.2 g/mol
Density1.4 g/cm³
Boiling Point392.9 °C

Antimicrobial Properties

Research suggests that derivatives of pyrazine, including those with pyrrolidine moieties, exhibit antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains and fungi, indicating the potential for this compound to possess similar activities .

Quorum Sensing Modulation

A notable study investigated the quorum sensing (QS) modulatory effect of related compounds, revealing that they could inhibit virulence gene expression in Vibrio cholerae. The study found that the presence of the pyrrolidine moiety contributed to significant reductions in the expression of virulence genes while upregulating others under specific conditions. This suggests that similar compounds could be developed for antivirulence therapeutic strategies .

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • PDCA Derivatives : A derivative known as PDCA py (3-(4-(Pyrrolidin-1-yl) phenyl carbamoyl) pyrazine-2-carboxylic acid) was shown to reduce adhesion and invasion of Vibrio cholerae onto intestinal cell lines, highlighting its potential as an anti-biofilm agent .
  • Antimycobacterial Activity : Pyrazinamide, a derivative of pyrazine, has been documented to exhibit antimycobacterial activity, suggesting that structural analogs may also provide similar therapeutic benefits .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving pyrrolidine and pyrazine derivatives. The ability to modify its structure allows for the exploration of different biological activities:

Compound NameMolecular FormulaKey Features
6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acidC9H11N3O2Similar structure; different position of substituents
4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acidC11H12N4O2Contains additional pyrazole ring; different activity
5-[(But-3-yn-1-yl)amino]pyrazine-2-carboxylic acidC11H12N4O2Alkyne substitution offers distinct reactivity patterns

These comparisons illustrate the versatility of the compound as a scaffold for further chemical exploration and potential therapeutic applications.

Q & A

Q. Q1. What are the critical steps in synthesizing 3-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid, and how are intermediates validated?

Methodological Answer: Synthesis typically involves multi-step reactions, including functional group substitutions and cyclization. For example, analogous pyrazine derivatives are synthesized via halogenation (e.g., using POCl₃ to replace hydroxyl groups with chlorine) followed by nucleophilic substitution with pyrrolidine . Key intermediates are validated using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity and purity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side reactions .

Q. Q2. How is the compound purified, and what analytical methods ensure purity?

Answer: Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and thin-layer chromatography (TLC) with ≥95% purity thresholds. Residual solvents are quantified using gas chromatography (GC) .

Advanced Synthesis Optimization

Q. Q3. How can reaction yields be improved during the introduction of the pyrrolidine moiety?

Answer: Optimizing nucleophilic substitution conditions (e.g., using DMF as a solvent at 80°C) enhances reactivity. Catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve pyrrolidine’s nucleophilicity. Kinetic studies via in-situ FTIR monitor reaction progress, allowing real-time adjustments .

Q. Q4. What strategies mitigate regioselectivity challenges during pyrazine functionalization?

Answer: Directed ortho-metalation (DoM) using lithium amides or protecting groups (e.g., Boc) directs substitution to the desired position. Computational modeling (DFT) predicts electronic effects of substituents, guiding synthetic routes .

Structural and Mechanistic Studies

Q. Q5. How is the compound’s interaction with biological targets (e.g., enzymes) investigated?

Answer: Molecular docking (AutoDock Vina, PDB structures) identifies binding pockets, while surface plasmon resonance (SPR) quantifies binding affinity (KD values). In vitro assays (e.g., enzyme inhibition IC₅₀) validate computational predictions .

Q. Q6. What spectroscopic techniques resolve structural ambiguities in derivatives?

Answer: 2D-NMR (HSQC, HMBC) maps heteronuclear correlations, distinguishing regioisomers. X-ray crystallography provides definitive confirmation of stereochemistry for crystalline derivatives .

Analytical and Stability Challenges

Q. Q7. How is the compound’s stability under physiological conditions assessed?

Answer: Forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂) identify labile sites. Stability is monitored via LC-MS over 24–72 hours in PBS (pH 7.4) at 37°C. Degradation products are characterized using high-resolution MS .

Q. Q8. What methods quantify trace impurities in bulk samples?

Answer: LC-MS/MS with MRM (multiple reaction monitoring) achieves ppb-level sensitivity. Impurity profiles are cross-referenced with synthetic byproduct databases to assign structures .

Advanced Biological Evaluation

Q. Q9. How are structure-activity relationships (SAR) explored for this compound?

Answer: Systematic derivatization (e.g., substituting pyrrolidine with piperidine or modifying the carboxylic acid group) is coupled with high-throughput screening (HTS) against target panels. SAR trends are analyzed using Cheminformatics tools (e.g., Schrödinger’s Canvas) .

Q. Q10. What in vitro models validate its pharmacokinetic (PK) properties?

Answer: Caco-2 cell monolayers assess intestinal permeability (Papp values). Microsomal stability assays (human liver microsomes) quantify metabolic clearance. Plasma protein binding is measured via ultrafiltration-LC/MS .

Addressing Data Contradictions

Q. Q11. How are discrepancies between computational predictions and experimental bioactivity resolved?

Answer: Free-energy perturbation (FEP) simulations refine binding affinity predictions. Orthogonal assays (e.g., ITC for ΔH/ΔS measurements) reconcile differences. Batch-to-batch compound purity is re-evaluated to exclude experimental artifacts .

Derivative Synthesis for Functional Studies

Q. Q12. What methods introduce bioorthogonal handles (e.g., azides) for target engagement studies?

Answer: Click chemistry (CuAAC) modifies the pyrazine core via Sonogashira coupling to install alkyne/azide groups. Fluorescent probes (e.g., BODIPY tags) enable live-cell imaging of target engagement .

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